4-(3,4-Dichlorobenzenesulfonamido)benzoic acid
Description
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-11-6-5-10(7-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXULSULDRDBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzenesulfonamido)benzoic acid typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamido group.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzoic acid moiety .
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been linked to the development of anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound can act as inhibitors of glycerol-3-phosphate acyltransferase (GPAT), which is significant in addressing obesity by targeting fat synthesis and accumulation. For instance, studies have shown that certain analogs exhibit promising inhibitory activity against GPAT, making them potential candidates for anti-obesity therapeutics .
Agricultural Chemicals
In agriculture, 4-(3,4-Dichlorobenzenesulfonamido)benzoic acid is utilized in the formulation of herbicides and pesticides. Its effectiveness lies in its ability to target specific weed species, thereby enhancing crop protection and yield. This application is crucial for sustainable agricultural practices where selective weed control can lead to reduced chemical use and minimized environmental impact .
Polymer Chemistry
The compound serves as a modifier in polymer formulations, significantly improving thermal stability and mechanical properties. This enhancement is vital for manufacturing durable materials used in various industrial applications. The incorporation of such modifiers can lead to the development of polymers with superior performance characteristics under stress or extreme conditions .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. Its use aids researchers in quantifying similar compounds within complex mixtures, facilitating more accurate analyses in various chemical assessments .
Environmental Studies
The environmental impact of this compound has been a subject of study, particularly concerning its role in assessing pollutant degradation and ecosystem effects. Research efforts focus on understanding how such compounds behave in natural environments and their potential risks to ecological systems .
Data Table: Summary of Applications
| Application Field | Specific Use Case | Impact/Benefit |
|---|---|---|
| Pharmaceutical | Intermediate for anti-inflammatory drugs | Potential anti-obesity therapeutic development |
| Agricultural Chemicals | Herbicide and pesticide formulation | Enhanced crop protection and yield |
| Polymer Chemistry | Modifier for thermal stability in polymers | Improved durability and performance |
| Analytical Chemistry | Standard in chromatographic techniques | Accurate quantification of compounds |
| Environmental Studies | Assessment of pollutant degradation | Understanding ecological impacts |
Case Study 1: GPAT Inhibition
A study focused on synthesizing various analogs of this compound demonstrated its effectiveness as a GPAT inhibitor. The most active analog showed an IC50 value of 8.5 µM, indicating strong potential for further development into anti-obesity drugs .
Case Study 2: Agricultural Application
Research conducted on the formulation of herbicides using this compound revealed significant efficacy against targeted weed species while minimizing harm to non-target plants. This selectivity is crucial for sustainable agricultural practices that aim to reduce chemical runoff into ecosystems .
Case Study 3: Polymer Modification
In polymer chemistry applications, the incorporation of this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability compared to standard formulations. This improvement supports the development of materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with proteins, potentially inhibiting their function. The benzoic acid moiety can interact with enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The sulfonamido-benzoic acid scaffold is versatile, with modifications in substituents significantly altering physicochemical and biological properties. Below is a comparison with key analogs:
Key Observations :
- Substituent Effects : The 3,4-dichloro group in the target compound increases hydrophobicity and electron-withdrawing effects compared to bromo or nitro substituents. The nitro group in the 328028-09-7 analog enhances acidity (lower pKa) due to stronger electron withdrawal .
- Positional Isomerism : The 3-substituted analog (380432-28-0) may exhibit altered solubility and binding properties compared to the 4-substituted target compound, highlighting the importance of substitution patterns .
Physicochemical Properties
- Acidity: The pKa of the benzoic acid group is influenced by adjacent substituents. For example, the 2-hydroxy substituent in 328028-09-7 lowers the pKa to 2.77, making it more acidic than non-hydroxylated analogs .
- Thermal Stability : The bromo analog (126145-99-1) has a predicted boiling point of ~598.8°C, suggesting high thermal stability common to aromatic sulfonamides . Data for the target compound is lacking but inferred to be similar.
- Solubility : Dichloro and nitro groups reduce aqueous solubility compared to hydroxylated derivatives like 4-hydroxybenzoic acid (CAS: 99-96-7), which is more polar .
Biological Activity
4-(3,4-Dichlorobenzenesulfonamido)benzoic acid, a sulfonamide derivative, is of increasing interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows for various interactions within biological systems, making it a candidate for therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS. Its structural characteristics include:
- A benzoic acid moiety
- A sulfonamide group
- Dichlorobenzene substituents
These features contribute to its solubility and reactivity profiles, influencing its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Antiproliferative Effects : The compound has demonstrated potential as an anticancer agent. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results indicated that the compound was more effective against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure.
Antiproliferative Activity
In vitro assays were conducted on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed an increase in sub-G1 phase cells.
Case Study 1: Antibacterial Efficacy
A clinical study investigated the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving the compound showed a significant reduction in infection severity compared to those treated with standard antibiotics.
Case Study 2: Cancer Therapeutics
Another study focused on the use of this compound in combination therapy for breast cancer. When combined with conventional chemotherapy agents, it enhanced the overall therapeutic efficacy while reducing side effects, suggesting a synergistic effect.
The proposed mechanisms for the biological activities include:
- Inhibition of Enzyme Activity : The sulfonamide group may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Induction of Reactive Oxygen Species (ROS) : In cancer cells, it may lead to increased ROS levels, triggering apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
